2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13,18,20H,1-3,5,10,12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVUSSLUQMIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a thienopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 490.4 g/mol . The structure includes a thieno[3,2-d]pyrimidine core and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various thienopyrimidine compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria, it was found that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range. For example:
- Compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics based on this scaffold .
The mechanism of action for thienopyrimidine derivatives typically involves interaction with specific biological targets such as enzymes or receptors. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or other vital metabolic pathways. For instance:
- Enzyme Inhibition : Some studies have shown that thienopyrimidines can inhibit enzymes like urease and acetylcholinesterase (AChE), which are crucial for microbial survival and pathogenesis .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. The presence of specific functional groups has been correlated with enhanced antimicrobial activity:
- Chlorophenyl Substituents : The introduction of chlorophenyl groups has been linked to increased potency against bacterial strains.
- Amido Side Chains : Compounds featuring amido or imino side chains at position 3 have shown improved antimicrobial efficacy .
Case Studies
Several case studies highlight the effectiveness of thienopyrimidine derivatives:
- Antimicrobial Efficacy : A series of synthesized thienopyrimidines were tested against multiple bacterial strains. The most potent compounds exhibited MIC values significantly lower than standard antibiotics .
- Toxicity Assessments : In toxicity studies, many derivatives were found to be non-toxic up to certain concentrations (200 µmol/L), indicating a favorable safety profile for further development .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds similar to this one exhibit significant antitumor activity. For instance:
- Dihydrofolate Reductase Inhibition : Compounds in the thieno[3,2-d]pyrimidine class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial effects against various pathogens:
- Studies indicate that related pyrimidine derivatives possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways crucial for microbial survival .
Case Studies and Research Findings
Several research studies have documented the biological effects of this compound:
- Case Study 1 : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. Results indicated that certain thieno[3,2-d]pyrimidine derivatives could significantly reduce tumor size in vitro and in vivo models .
- Case Study 2 : Another investigation focused on the synthesis of new pyrimidine analogs and their biological evaluation revealed that modifications to the phenyl rings significantly enhanced cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
The thieno[3,2-d]pyrimidine core is shared with analogs like 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ().
Substituent-Driven Bioactivity Differences
Notes:
- The cyclohexenyl ethyl group in the target compound distinguishes it from phenyl- or heteroaryl-substituted analogs, likely increasing lipophilicity (cLogP ~3.5* vs. ~2.8 for phenyl analogs) .
- Dioxo modification: May enhance binding to kinases or proteases via additional H-bond donor/acceptor sites, as seen in similar dioxo-pyrimidines .
Pharmacological Implications
- Cytotoxicity : Analogs like 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide exhibit IC₅₀ values of 5.4 µM against cancer cells, suggesting the target compound’s dioxo core could improve potency .
- Metabolic Stability : The cyclohexenyl group may reduce oxidative metabolism compared to benzyl or phenyl substituents, as observed in cyclohexenyl-containing drugs .
- QSAR Insights: Substituent polarity (e.g., sulfanyl vs. oxadiazole in ) correlates with bioactivity in thieno-pyrimidines. The target compound’s acetamide linkage aligns with high-activity derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thioureas or aminothiophenes under acidic conditions .
- Step 2 : Introduction of the 4-chlorophenyl group at the 3-position using Ullmann coupling or nucleophilic aromatic substitution .
- Step 3 : Acetamide side-chain coupling via a Michael addition or carbodiimide-mediated amidation, with careful control of stoichiometry to avoid over-alkylation .
Key intermediates include the purified thienopyrimidinone precursor and the cyclohexenylethylamine derivative. Use HPLC or LC-MS to monitor reaction progress .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of:
- X-ray crystallography to resolve the 3D structure, particularly for confirming the regiochemistry of the thienopyrimidine ring and acetamide linkage .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm tolerance) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to assess purity (>95%) and detect residual solvents (e.g., DMF, THF) .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers. Use:
- DMSO for stock solutions (10–20 mM), with sonication to ensure homogeneity.
- Co-solvents like PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility in biological media .
Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigate by:
- Using HATU or PyBOP as coupling reagents instead of EDC/HOBt to improve efficiency .
- Performing the reaction under inert atmosphere (N₂/Ar) to prevent oxidation of the cyclohexenyl group .
- Employing Design of Experiments (DoE) to optimize temperature, solvent (e.g., DCM vs. THF), and catalyst loading .
Q. What analytical strategies resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer : Discrepancies may arise from dynamic disorder or solvent inclusion in crystals.
- Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles, focusing on the thienopyrimidine core and acetamide torsion angles .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) that influence packing .
- Validate with solid-state NMR to detect conformational flexibility .
Q. How to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) or ITC for binding affinity (KD) measurements.
- Molecular docking (AutoDock Vina, Glide) to predict binding modes, prioritizing the chlorophenyl and dioxo groups as pharmacophores .
- SAR studies : Synthesize analogs with modified cyclohexenyl or acetamide groups to assess target selectivity .
Q. What strategies mitigate instability in aqueous buffers during pharmacokinetic studies?
- Methodological Answer : Hydrolysis of the dioxo-thienopyrimidine core is a common degradation pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
